molecular formula C8H10BrNO2 B13904772 2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol

2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol

Cat. No.: B13904772
M. Wt: 232.07 g/mol
InChI Key: CHQNGAVAYZSJRD-UHFFFAOYSA-N
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Description

2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol is an organic compound that features a brominated pyridine ring with a hydroxymethyl group and an ethanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol can be achieved through several methods. One common approach involves the bromination of 2-(hydroxymethyl)pyridine followed by the introduction of an ethanol group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide, sodium methoxide in methanol.

Major Products

    Oxidation: 2-[5-Bromo-2-(carboxymethyl)-3-pyridyl]ethanol.

    Reduction: 2-[5-Hydroxy-2-(hydroxymethyl)-3-pyridyl]ethanol.

    Substitution: 2-[5-Azido-2-(hydroxymethyl)-3-pyridyl]ethanol, 2-[5-Methoxy-2-(hydroxymethyl)-3-pyridyl]ethanol.

Scientific Research Applications

2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The hydroxymethyl and ethanol groups can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-Chloro-2-(hydroxymethyl)-3-pyridyl]ethanol
  • 2-[5-Fluoro-2-(hydroxymethyl)-3-pyridyl]ethanol
  • 2-[5-Iodo-2-(hydroxymethyl)-3-pyridyl]ethanol

Uniqueness

2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity towards certain biological targets, making it a valuable tool in medicinal chemistry and biochemical research.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-[5-bromo-2-(hydroxymethyl)pyridin-3-yl]ethanol

InChI

InChI=1S/C8H10BrNO2/c9-7-3-6(1-2-11)8(5-12)10-4-7/h3-4,11-12H,1-2,5H2

InChI Key

CHQNGAVAYZSJRD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CCO)CO)Br

Origin of Product

United States

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